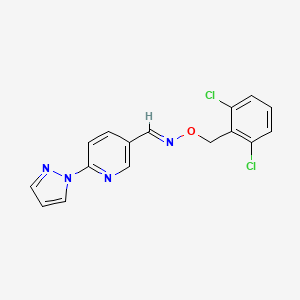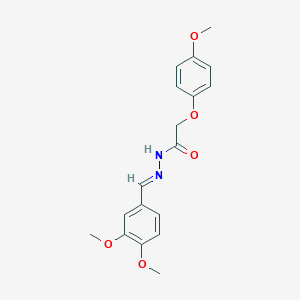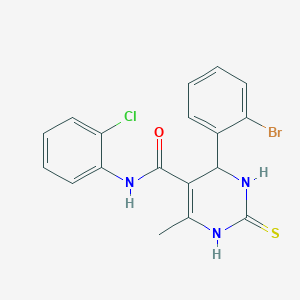
6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with a unique structure that combines a pyrazole ring, a nicotinaldehyde moiety, and an oxime group attached to a dichlorobenzyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. One common approach starts with the preparation of 6-(1H-pyrazol-1-yl)nicotinaldehyde, which is then reacted with O-(2,6-dichlorobenzyl)hydroxylamine to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(1H-pyrazol-1-yl)nicotinic acid.
Reduction: 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring and nicotinaldehyde moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1H-pyrazol-1-yl)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups.
6-(1H-pyrazol-1-yl)nicotinic acid: An oxidized form of the aldehyde.
6-(1H-pyrazol-1-yl)nicotinaldehyde O-benzyl oxime: Similar structure but with a benzyl group instead of a dichlorobenzyl group.
Uniqueness
6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the presence of both the oxime and dichlorobenzyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-pyrazol-1-ylpyridin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-14-3-1-4-15(18)13(14)11-23-21-10-12-5-6-16(19-9-12)22-8-2-7-20-22/h1-10H,11H2/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRLNVWYJUQTN-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CN=C(C=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CN=C(C=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2542671.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane](/img/structure/B2542677.png)



![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzene-1,2-dicarboxylicacid](/img/structure/B2542687.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2542689.png)
![METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2542691.png)
